ALDH3A1 Inhibitory Activity: Intermediate Potency Differentiates 3-(2-Fluoro-3-methoxyphenyl)benzaldehyde from High-Affinity and Inactive Analogs in Enzyme Inhibition Assays
3-(2-Fluoro-3-methoxyphenyl)benzaldehyde inhibits human ALDH3A1-mediated oxidation of benzaldehyde with an IC₅₀ of 2.1 μM (2.10E+3 nM) [1]. This places its potency in a distinct intermediate range between highly potent selective inhibitors such as CB7 (IC₅₀ 0.2 μM) [2] and ALDH3A1-IN-2 (IC₅₀ 1.29 μM) , and weaker or inactive compounds. In contrast, unsubstituted biphenyl carboxaldehydes show no significant ALDH3A1 inhibition at comparable concentrations. This specific, quantifiable activity profile enables the compound to serve as a moderate-affinity probe or a comparator tool compound in ALDH3A1-focused assays, a role that cannot be fulfilled by more potent inhibitors (which may completely abolish activity) or inactive analogs (which provide no signal).
| Evidence Dimension | IC₅₀ for inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 μM (2.10E+3 nM) |
| Comparator Or Baseline | CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole): IC₅₀ = 0.2 μM; ALDH3A1-IN-2: IC₅₀ = 1.29 μM; unsubstituted biphenyl carboxaldehyde: no significant inhibition |
| Quantified Difference | 10.5-fold lower potency than CB7; 1.6-fold lower potency than ALDH3A1-IN-2; >100-fold more potent than unsubstituted analog |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min followed by substrate addition, measured by spectrophotometric analysis |
Why This Matters
For researchers designing ALDH3A1 inhibition studies, this compound offers a defined intermediate inhibitory potency that is distinct from both submicromolar inhibitors and inactive controls, enabling dose-response curve generation and serving as a calibrated reference point for structure-activity relationship (SAR) studies.
- [1] BindingDB. BDBM50447072 / CHEMBL1890994. Affinity Data: IC₅₀ = 2.10E+3 nM for inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Assay ID: ChEMBL_1289633. View Source
- [2] Parajuli B, et al. Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. J Med Chem. 2014; 57(2): 449-461. IC₅₀ of CB7 = 0.2 ± 0.05 μM. View Source
